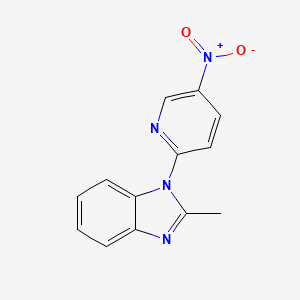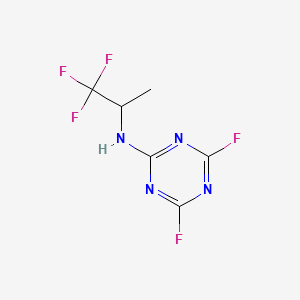
4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the class of triazine derivatives. This compound is characterized by the presence of fluorine atoms at the 4 and 6 positions of the triazine ring, as well as a trifluoropropyl group attached to the nitrogen atom at the 2 position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-difluoro-1,3,5-triazine and 1,1,1-trifluoropropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as acetonitrile or dichloromethane, and a catalyst, such as triethylamine or pyridine.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 1,1,1-trifluoropropan-2-amine attacks the electrophilic carbon atom of the triazine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction parameters, and effective purification techniques to obtain the final product.
化学反应分析
Types of Reactions
4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups or reduce the overall oxidation state of the compound.
Substitution: The fluorine atoms and the trifluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine derivatives.
科学研究应用
4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism of action of 4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoropropyl group contribute to its binding affinity and specificity for certain enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Similar structure but with chlorine atoms instead of fluorine.
4,6-Difluoro-1,3,5-triazin-2-amine: Lacks the trifluoropropyl group.
4,6-Difluoro-N-methyl-1,3,5-triazin-2-amine: Contains a methyl group instead of the trifluoropropyl group.
Uniqueness
4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of both fluorine atoms and a trifluoropropyl group, which impart distinct chemical and physical properties
属性
CAS 编号 |
89091-27-0 |
|---|---|
分子式 |
C6H5F5N4 |
分子量 |
228.12 g/mol |
IUPAC 名称 |
4,6-difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H5F5N4/c1-2(6(9,10)11)12-5-14-3(7)13-4(8)15-5/h2H,1H3,(H,12,13,14,15) |
InChI 键 |
XFLTWSDXYRBYHA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(F)(F)F)NC1=NC(=NC(=N1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


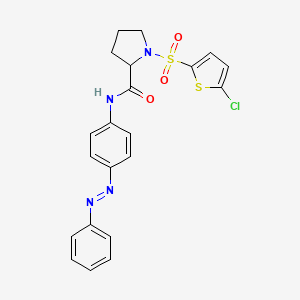

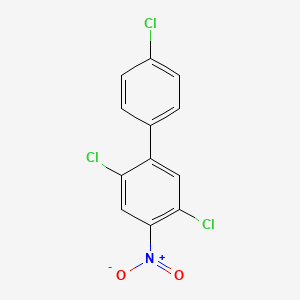
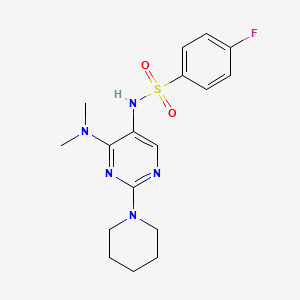
![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)
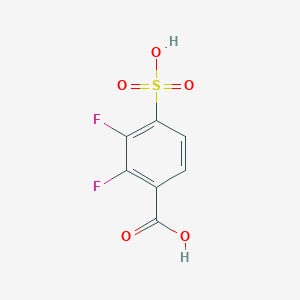
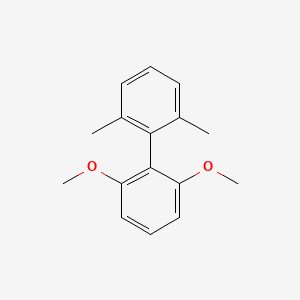
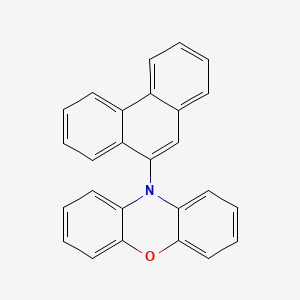

![Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate](/img/structure/B14129911.png)
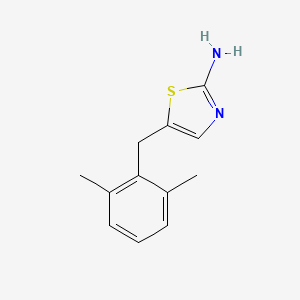
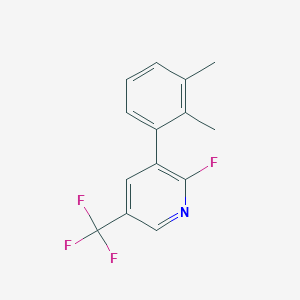
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14129926.png)
